Ferrocenium hexafluorophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ferrocenium hexafluorophosphate (FcPF6) is a ferrocenium cation used to prepare catalysts for the asymmetric epoxidation of olefins, carbonylations of nitroaromatics, and the isomerization of a strained diene .

Synthesis Analysis

A facile and effective strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− is reported . The synthesis of ferrocene was serendipitous .Molecular Structure Analysis

The X-ray structures of the six electron-deficient ferricenium derivatives are of particular interest as only a handful (∼5) of such derivatives have been structurally characterized to date . The average Fe-C bond length is 2.047 Å, which is virtually indistinguishable from the Fe-C distance in ferrocene .Chemical Reactions Analysis

Ferrocenium salts are one-electron oxidizing agents, and the reduced product, ferrocene, is relatively inert and readily separated from ionic products . The ferrocene–ferrocenium couple is often used as a reference in electrochemistry .Physical And Chemical Properties Analysis

Ferrocenium hexafluorophosphate is deep blue in color and paramagnetic . In acetonitrile solution that is 0.1 M in NBu 4 PF 6, the Fc + /Fc couple is +0.641 V with respect to the normal hydrogen electrode .科学的研究の応用

Organic Synthesis

Ferrocenium hexafluorophosphate is commonly used in organic synthesis . It can be easily obtained from ferrocene by either synthetic preparation or in situ reaction . The ferrocenium ion can act as a one-electron oxidant and thus initiate or promote a range of radical processes .

Lewis Acids

Ferrocenium salts, including Ferrocenium hexafluorophosphate, can act as mild Lewis acids . This property allows them to participate in various chemical reactions, enhancing their versatility in the field of chemistry .

One-Electron Oxidants

Ferrocenium salts can act as one-electron oxidants . This property is particularly useful in the initiation or promotion of radical processes .

Electron Donor

Ferrocene, from which Ferrocenium hexafluorophosphate is derived, can donate electrons to suitable substrates, resulting in useful transformations .

Catalyst Preparation

The ferrocenium cation has been used to prepare catalysts for the asymmetric epoxidation of olefins, carbonylations of nitroaromatics, and the isomerization of a strained diene .

Electrochemical Investigations

Ferrocenium hexafluorophosphate has been thoroughly investigated for its ground state electronic structures in both solution and solid states using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .

Lithium Ion Batteries

Ferrocenium hexafluorophosphate has been used in the preparation and characterization of flexible lithium iron phosphate/graphene/cellulose electrodes for lithium ion batteries .

Sensing of Phosphate Ions

Ferrocenium hexafluorophosphate has been used in the development of an azine based sensor for selective detection of Cu2+ ions and its copper complex for sensing of phosphate ions in physiological conditions and in living cells .

作用機序

Target of Action

Ferrocenium hexafluorophosphate is an organometallic compound that primarily targets organic compounds in chemical reactions . It is often used in organic synthesis, where it acts as a one-electron oxidant .

Mode of Action

The ferrocenium ion in Ferrocenium hexafluorophosphate can act as a one-electron oxidant, initiating or promoting a range of radical processes . It can donate electrons to suitable substrates, resulting in useful transformations . Additionally, Ferrocenium salts can also act as mild Lewis acids .

Biochemical Pathways

Ferrocenium hexafluorophosphate is involved in various organic reactions. For instance, it can accelerate the solvent-free cyanosilylation of carbonyl compounds . It has also been used to prepare catalysts for the asymmetric epoxidation of olefins, carbonylations of nitroaromatics, and the isomerization of a strained diene .

Pharmacokinetics

Its solubility in acetonitrile suggests that it may have good bioavailability in certain environments.

Result of Action

The result of Ferrocenium hexafluorophosphate’s action is the transformation of organic compounds. For example, it can transform aromatic aldehydes and ketones into corresponding silylated cyanohydrins . The reduced product, ferrocene, is relatively inert and readily separated from ionic products .

Action Environment

The action of Ferrocenium hexafluorophosphate can be influenced by environmental factors. For instance, the solvent dielectric constant can affect the energy barrier for rotation around the metal–ligand bond in these systems . Furthermore, the oxidation potential of the ferrocenium ion can be modified by altering the substitution on the cyclopentadienyl rings .

Safety and Hazards

将来の方向性

特性

InChI |

InChI=1S/2C5H5.F6P.Fe/c2*1-2-4-5-3-1;1-7(2,3,4,5)6;/h2*1-5H;;/q;;-1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJFEGIXYOQEQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

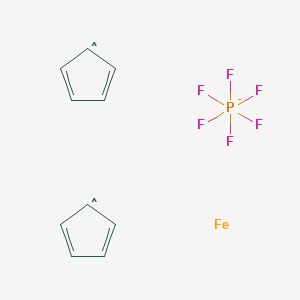

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F6FeP- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocenium hexafluorophosphate, 97% | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, endo- (9CI)](/img/no-structure.png)